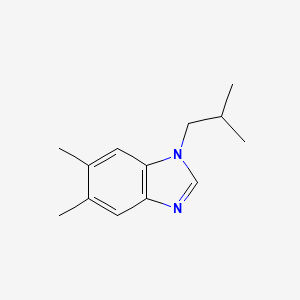

5,6-Dimethyl-1-(2-methylpropyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative. It is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Synthesis Analysis

5,6-Dimethylbenzimidazole is produced by the condensation of o-phenylenediamine with formic acid . The reaction is accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl-. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole, focusing on six unique applications:

Vitamin B12 Synthesis

5,6-Dimethyl-1-(2-methylpropyl)benzimidazole is a crucial component in the synthesis of Vitamin B12. It acts as a ligand for the cobalt atom in the vitamin’s structure, playing a vital role in its biological activity. This application is significant in both nutritional supplements and pharmaceutical formulations aimed at treating Vitamin B12 deficiencies .

Antimicrobial Agents

Benzimidazole derivatives, including 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial drugs .

Anticancer Research

The unique structural characteristics of 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole make it a subject of interest in anticancer research. Studies have explored its potential to interfere with cancer cell proliferation and induce apoptosis, offering a pathway for developing novel anticancer therapies .

Antiviral Applications

Research has also focused on the antiviral properties of benzimidazole derivatives. 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole has been investigated for its ability to inhibit viral replication, which could lead to the development of new antiviral medications, particularly against viruses that are resistant to current treatments .

Fluorescent Probes

Due to its chemical structure, 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole can be used in the development of fluorescent probes. These probes are valuable tools in biochemical and medical research for imaging and tracking biological processes at the molecular level .

Catalysis in Organic Synthesis

In organic chemistry, 5,6-Dimethyl-1-(2-methylpropyl)benzimidazole can serve as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate specific reactions makes it useful in the synthesis of complex organic molecules, which is essential in pharmaceutical and materials science research .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals. They often exhibit diverse biological activities, making them intriguing subjects for further study . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Eigenschaften

IUPAC Name |

5,6-dimethyl-1-(2-methylpropyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8-9H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAHGNMRURYVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-1-(2-methylpropyl)benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598170.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)